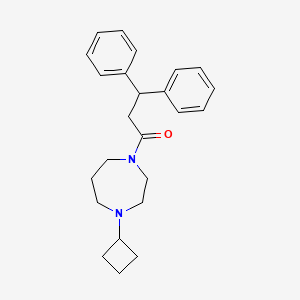

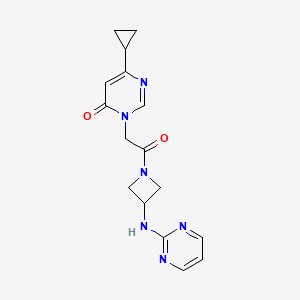

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

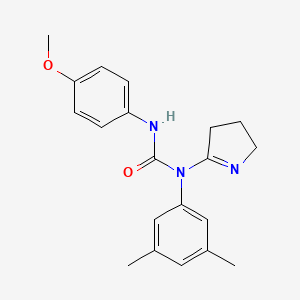

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one, also known as CDDP, is a synthetic compound that belongs to the class of benzodiazepines. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Palladacycles Inhibition and Cytotoxicity

Palladacycles with structural elements similar to the query compound have been evaluated for their in vitro activity as cytotoxic agents and as inhibitors of cathepsin B, an enzyme implicated in several cancer-related events. These compounds are characterized by their unique palladium-cored structures and potential for cancer therapy research (Spencer et al., 2009).

Solid Phase Peptide Synthesis

Research on peptidotriazoles on solid phase highlights the copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, facilitating the synthesis of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis and contributes to the development of diversified peptide-based molecules (Tornøe et al., 2002).

Synthesis of Heterocyclic Compounds

A novel method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed. This method employs aromatic diamine, Meldrum's acid, and an isocyanide in a one-pot, three-component condensation reaction, offering a pathway to synthesize benzo[b][1,5]diazepine derivatives with potential biological activities (Shaabani et al., 2009).

Molecular Docking Studies

Synthesis, structural characterization, stereochemistry, and molecular docking studies of N-Benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues have been performed. These studies provide insights into the potential inhibitory activity against HIV-1 protease and antibacterial activity, suggesting applications in drug discovery and molecular biology research (Sethuvasan et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one are the human histamine H3 receptor and the Potassium voltage-gated channel subfamily H member 2 .

Mode of Action

The compound 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one interacts with its targets by binding to them. This interaction results in changes in the activity of these targets, which can lead to various downstream effects .

Biochemical Pathways

The biochemical pathways affected by 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one are primarily related to the function of the histamine H3 receptor and the Potassium voltage-gated channel subfamily H member 2 . The downstream effects of these pathways can vary depending on the specific context and environment.

Result of Action

The molecular and cellular effects of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one ’s action are dependent on the specific targets and pathways it affects. These effects can include changes in receptor activity, ion channel function, and downstream signaling pathways .

Eigenschaften

IUPAC Name |

1-(4-cyclobutyl-1,4-diazepan-1-yl)-3,3-diphenylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O/c27-24(26-16-8-15-25(17-18-26)22-13-7-14-22)19-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22-23H,7-8,13-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHPITYYVRAHPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2641028.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2641030.png)

![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2641035.png)

![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2641040.png)

![N-(3-chloro-4-fluorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2641043.png)